Boc-D-lys(aloc)-OH dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

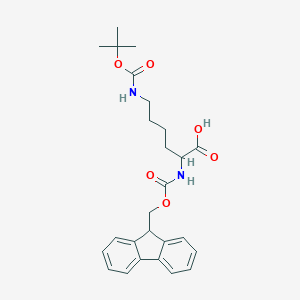

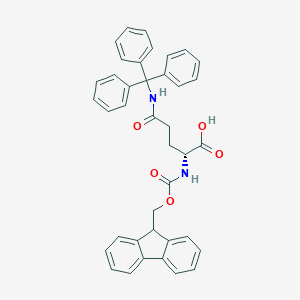

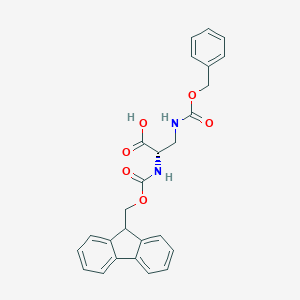

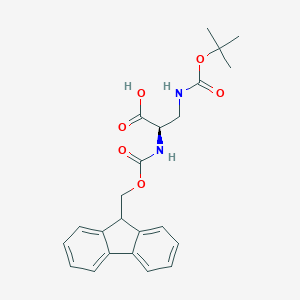

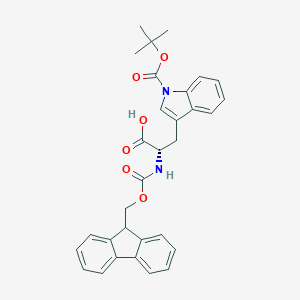

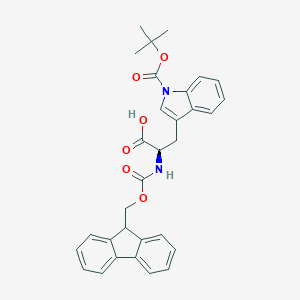

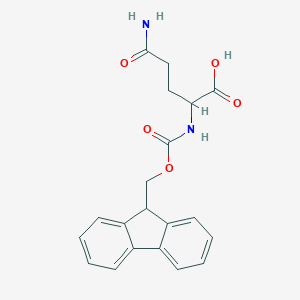

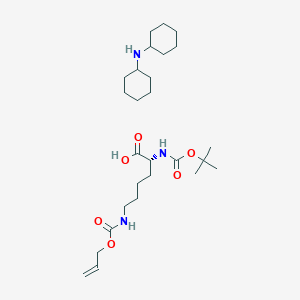

Boc-D-lys(aloc)-OH dcha, also known as N-alpha-Allyloxycarbonyl-N-epsilon-t-butyloxycarbonyl-D-lysine dicyclohexylamine, is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

Molecular Structure Analysis

The molecular formula of Boc-D-lys(aloc)-OH dcha is C27H49N3O6 . The molecular weight is 511.7 g/mol.

Applications De Recherche Scientifique

Peptide Synthesis and Structure Characterization Research on polypeptides often explores the physiological processes in humans, seeking methods for disease prevention and treatment. Boc-D-lys(aloc)-OH dcha is used in the synthesis and protection of amino acids during peptide formation, as demonstrated in the synthesis of Fmoc-L-Lys(Boc)-OH using lysine and glycine. This process involves protecting amino groups and can provide experimental basis and theoretical reference for amino protection reactions in polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Synthesis of Peptides The compound is used in solid-phase synthesis processes, such as the synthesis of cyclic neoglycopeptides. This involves complex reactions including protection and deprotection of amino groups, indicating the compound’s role in facilitating precise and complex peptide synthesis (V. Wittmann & Sonja Seeberger, 2000).

Synthesis of Radioactive Peptides for Radiopharmaceuticals The compound plays a role in the development of radiopharmaceuticals, particularly in the solid-phase synthesis of peptides that are labeled with radioactive elements. This can be significant in creating specific imaging agents for medical diagnostics (W. Greenland et al., 2003).

Gelation Capability in Organogels Boc-D-lys(aloc)-OH dcha derivatives have been studied for their ability to form stable organogels in various solvents. Their self-assembly into 3D nanofibers and other structures can be of interest in materials science and nanotechnology applications (Qianying Zong et al., 2016).

Synthesis of Redox Derivatives in Peptides The compound is also used in synthesizing redox derivatives of lysine and related peptides. These derivatives have applications in the engineering of light-harvesting proteins and photovoltaic cells, as well as other molecular electronic devices (B. Peek et al., 2009).

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584948 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-lys(aloc)-OH dcha | |

CAS RN |

327156-94-5 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.